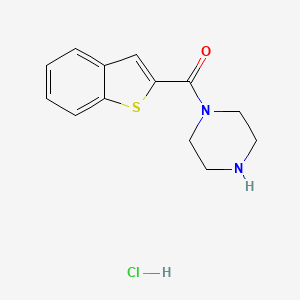

1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

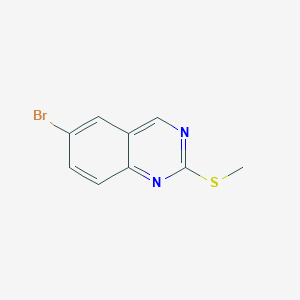

1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride is a chemical compound with the CAS Number: 1588379-40-1 . It has a molecular weight of 282.79 . The IUPAC name for this compound is benzo[b]thiophen-2-yl (piperazin-1-yl)methanone hydrochloride .

Molecular Structure Analysis

The InChI code for 1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride is 1S/C13H14N2OS.ClH/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12;/h1-4,9,14H,5-8H2;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Piperazine Derivatives : Piperazine derivatives, including those similar to 1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride, have been synthesized for various research purposes. For instance, compounds synthesized from 1-methyl piperazine and alkoxyphenyl isothiocyanates have been evaluated for activity against schistosomiasis in experimental animals (Y. Tung, 1957).

Enantioseparation and Analysis : The process of enantioseparation, separating different enantiomers of compounds similar to 1-(1-Benzothiophene-2-carbonyl)piperazine, is significant in drug synthesis, such as the preparation of the antihypertensive drug doxazosin (Yu Yu, 2005).

Pharmacological Applications

Role in ACAT Inhibition : Compounds with structures similar to 1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), useful in the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Antimicrobial and Antioxidant Activities : Novel derivatives of 1-(1-Benzothiophene-2-carbonyl)piperazine have shown significant antimicrobial and moderate antioxidant activities in vitro, indicating potential therapeutic applications (L. Mallesha, K. Mohana, 2011).

Therapeutic Tools

Central Pharmacological Activity : Piperazine derivatives are investigated for various central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic drugs. These compounds mainly involve the activation of the monoamine pathway (A. F. Brito et al., 2018).

Anti-Bone Cancer Activity : Research on heterocyclic compounds similar to 1-(1-Benzothiophene-2-carbonyl)piperazine shows potential anti-bone cancer activity and molecular docking investigations indicate a significant scope in cancer research (G. Lv et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name |

1-benzothiophen-2-yl(piperazin-1-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS.ClH/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12;/h1-4,9,14H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZMUKBWPOHAGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3S2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzothiophene-2-carbonyl)piperazine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)

![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)

![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)